molecular formula C15H14O2S B14341535 3,5-Diphenyl-1,2-oxathiolane 2-oxide CAS No. 105227-82-5

3,5-Diphenyl-1,2-oxathiolane 2-oxide

Cat. No.: B14341535
CAS No.: 105227-82-5
M. Wt: 258.3 g/mol
InChI Key: XPCDQWLOFZBDEG-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1,2-oxathiolane 2-oxide is a heterocyclic compound that belongs to the class of γ-sultines It is characterized by the presence of a five-membered ring containing sulfur, oxygen, and carbon atoms, with phenyl groups attached at the 3 and 5 positions

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyl-1,2-oxathiolane 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination can yield chlorinated derivatives, while bromination can result in brominated compounds with altered ring structures .

Scientific Research Applications

3,5-Diphenyl-1,2-oxathiolane 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism by which 3,5-diphenyl-1,2-oxathiolane 2-oxide exerts its effects involves its interaction with electrophilic reagents. The compound’s structure allows it to participate in electrophilic aromatic substitution reactions, where the phenyl groups play a crucial role. The molecular targets and pathways involved in these reactions are influenced by the nature of the substituents and the reaction conditions .

Properties

CAS No.

105227-82-5

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

3,5-diphenyloxathiolane 2-oxide

InChI

InChI=1S/C15H14O2S/c16-18-15(13-9-5-2-6-10-13)11-14(17-18)12-7-3-1-4-8-12/h1-10,14-15H,11H2

InChI Key

XPCDQWLOFZBDEG-UHFFFAOYSA-N

Canonical SMILES

C1C(OS(=O)C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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